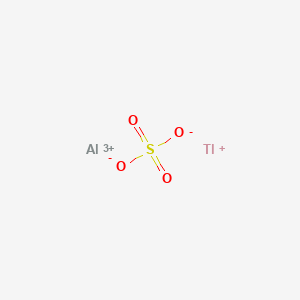![molecular formula C16H13NO5 B14647897 Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- CAS No. 54291-79-1](/img/structure/B14647897.png)
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- is a complex organic compound with a unique structure that includes multiple functional groups such as formyl, hydroxy, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of a phenol derivative with a suitable halogenated compound to form a phenoxy intermediate.
Formylation: The phenoxy intermediate is then subjected to formylation using reagents such as formic acid or formyl chloride under acidic conditions to introduce the formyl groups.
Acetamide Formation: The final step involves the reaction of the formylated phenoxy compound with acetic anhydride or acetyl chloride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy and phenoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Alkylated or acylated phenoxy compounds.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and polymers with specific functional properties.
Wirkmechanismus
The mechanism of action of Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(5-Formyl-2-thienyl)acetamide: Similar structure with a thienyl ring instead of a phenyl ring.
N-(5-Formyl-2-hydroxyphenyl)acetamide: Lacks the additional formyl and phenoxy groups.
Uniqueness
Acetamide, N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]- is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and biological activity. The combination of formyl, hydroxy, and phenoxy groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
54291-79-1 |
|---|---|
Molekularformel |
C16H13NO5 |
Molekulargewicht |
299.28 g/mol |
IUPAC-Name |
N-[5-formyl-2-(5-formyl-2-hydroxyphenoxy)phenyl]acetamide |
InChI |
InChI=1S/C16H13NO5/c1-10(20)17-13-6-11(8-18)3-5-15(13)22-16-7-12(9-19)2-4-14(16)21/h2-9,21H,1H3,(H,17,20) |
InChI-Schlüssel |
FTHXZDOVYCSLTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C=CC(=C1)C=O)OC2=C(C=CC(=C2)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



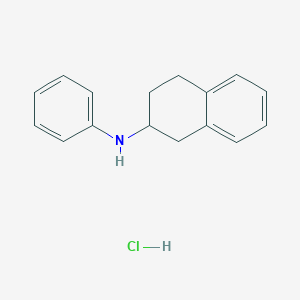
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)


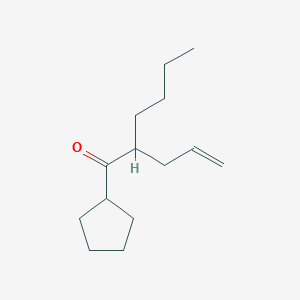
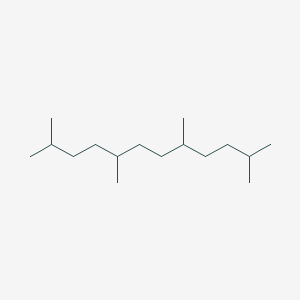

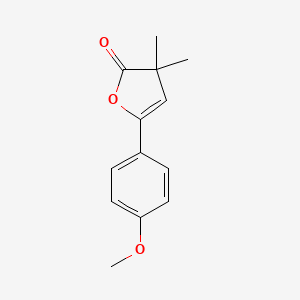
![1-Phenyl-3-[8-(phenylcarbamothioylamino)octyl]thiourea](/img/structure/B14647877.png)
![1-Benzyl-4-[(4-methylphenyl)methyl]benzene](/img/structure/B14647883.png)

